molecular formula C9H16N4 B13324464 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13324464
M. Wt: 180.25 g/mol
InChI Key: ZYAIKCMHRVTLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the use of “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and ethyl groups contribute to its unique binding affinity and selectivity towards certain enzymes, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-cyclopentyl-1-ethyltriazol-4-amine

InChI

InChI=1S/C9H16N4/c1-2-13-8(9(10)11-12-13)7-5-3-4-6-7/h7H,2-6,10H2,1H3

InChI Key

ZYAIKCMHRVTLHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)N)C2CCCC2

Origin of Product

United States

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